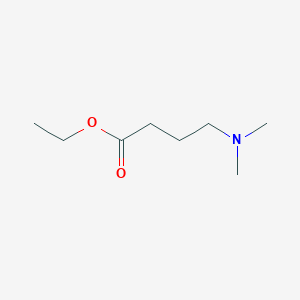

Ethyl 4-(dimethylamino)butyrate

Descripción general

Descripción

Ethyl 4-(dimethylamino)butyrate is a chemical compound with the molecular formula C8H17NO2 . It is also known by other names such as Butanoic acid, 4-(dimethylamino)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)butyrate is characterized by its molecular formula C8H17NO2 and a molecular weight of 159.23 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 4-(dimethylamino)butanoate (also known as Ethyl 4-(dimethylamino)butyrate), focusing on six unique applications:

Pharmaceutical Intermediates

Ethyl 4-(dimethylamino)butanoate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting the central nervous system. This compound’s ability to act as a precursor in the synthesis of complex molecules makes it invaluable in medicinal chemistry .

Cardiovascular Disease Treatment

Research has explored the use of Ethyl 4-(dimethylamino)butanoate in the treatment of cardiovascular diseases. Its potential to act as a therapeutic agent stems from its ability to interact with specific biological pathways involved in cardiovascular health. Studies have indicated that derivatives of this compound may help in managing conditions such as hypertension and atherosclerosis .

Neuroprotective Agents

Ethyl 4-(dimethylamino)butanoate has shown promise as a neuroprotective agent. Its chemical properties enable it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research is ongoing to understand its mechanisms and efficacy in protecting neural cells from oxidative stress and apoptosis .

Chemical Synthesis

In organic chemistry, Ethyl 4-(dimethylamino)butanoate is used as a reagent in various synthetic pathways. Its reactivity and stability make it suitable for forming carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds. This application is particularly important in the development of new materials and chemicals .

Flavor and Fragrance Industry

Although not as common as other esters, Ethyl 4-(dimethylamino)butanoate can be used in the flavor and fragrance industry. Its ester functional group contributes to its potential as a flavoring agent, providing unique aromatic properties. This application is still under exploration, with ongoing research into its sensory characteristics and safety .

Biochemical Research

Ethyl 4-(dimethylamino)butanoate is utilized in biochemical research as a model compound to study esterification and amination reactions. Its well-defined structure and reactivity make it an excellent candidate for investigating fundamental biochemical processes. Researchers use it to understand enzyme mechanisms and to develop new biocatalysts .

Agricultural Chemicals

There is potential for Ethyl 4-(dimethylamino)butanoate to be used in the development of agricultural chemicals, such as pesticides and herbicides. Its ability to interact with biological systems can be harnessed to create compounds that protect crops from pests and diseases. This application is still in the experimental stages, with research focusing on efficacy and environmental impact .

Polymer Science

In polymer science, Ethyl 4-(dimethylamino)butanoate can be used as a monomer or a modifying agent to create polymers with specific properties. Its incorporation into polymer chains can enhance flexibility, durability, and other mechanical properties. This application is particularly relevant in the development of advanced materials for various industrial uses .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)6-5-7-9(2)3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOBLETXVSZOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176517 | |

| Record name | Ethyl 4-(dimethylamino)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(dimethylamino)butanoate | |

CAS RN |

22041-23-2 | |

| Record name | Butanoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(dimethylamino)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(dimethylamino)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-(DIMETHYLAMINO)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1P3VC64F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)